Methyl 5-chloropyrazine-2-carboxylate CAS number 33332-25-1 properties
Methyl 5-chloropyrazine-2-carboxylate CAS number 33332-25-1 properties
An In-Depth Technical Guide to Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-chloropyrazine-2-carboxylate, a key heterocyclic building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.
Compound Identification and Physicochemical Properties
Methyl 5-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyrazine ring substituted with a chlorine atom and a methyl ester group, which serve as reactive handles for further chemical modification.
Structural Information
Below is the chemical structure of Methyl 5-chloropyrazine-2-carboxylate.
Caption: Chemical Structure of Methyl 5-chloropyrazine-2-carboxylate
Physicochemical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 33332-25-1 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][4][5] |
| Molecular Weight | 172.57 g/mol | [1][5] |
| Appearance | White to Yellow Solid/Powder | [3] |
| Melting Point | 89-90 °C | [1][2][4] |
| Boiling Point | 242.8 ± 35.0 °C (Predicted) | [1][2][4] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| IUPAC Name | methyl 5-chloropyrazine-2-carboxylate | [5] |
| SMILES | COC(=O)C1=CN=C(C=N1)Cl | [5] |
| InChIKey | CVVMLRFXZPKILB-UHFFFAOYSA-N | [5] |
Spectral Data Analysis
Structural confirmation is a critical step in synthesis. The following data are characteristic of Methyl 5-chloropyrazine-2-carboxylate.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ: 9.10-9.12 (s, 1H), 8.70-8.74 (s, 1H), 4.04-4.08 (s, 3H).[1][2] |
| ¹³C NMR | Spectral data available from sources like SpectraBase.[5] |
| Mass Spec (GC-MS) | Experimental data available, confirming the molecular weight.[5] |
| Infrared (IR) | Spectral data available from various chemical suppliers.[6] |
Expert Interpretation:
-
The ¹H NMR spectrum is distinct. The two singlets in the aromatic region (δ 9.1 and 8.7 ppm) correspond to the two protons on the pyrazine ring.[1][2] Their chemical shifts are downfield due to the electron-withdrawing nature of the two nitrogen atoms, the chlorine, and the ester group. The singlet at approximately 4.05 ppm integrates to three protons, characteristic of the methyl ester group.[2]
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Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis Methodologies
Several synthetic routes to Methyl 5-chloropyrazine-2-carboxylate have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: From Methyl 5-hydroxypyrazine-2-carboxylate
This is a common and effective method involving the conversion of a hydroxyl group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Reaction Scheme:
Caption: Synthesis from the corresponding hydroxy-ester.
Causality and Experimental Insights:
-
Why POCl₃? Phosphorus oxychloride is a highly effective reagent for converting heterocyclic hydroxyl groups (or their tautomeric keto forms) into chlorides. It acts as both a chlorinating and dehydrating agent.
-
Catalyst: Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added.[2] DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more reactive electrophile and facilitates the chlorination.
-
Work-up: The reaction is typically quenched by pouring it slowly onto ice.[1] This procedure serves two purposes: it hydrolyzes the excess reactive POCl₃ and precipitates the organic product, which is less soluble in water. A subsequent wash with a weak base like sodium bicarbonate is crucial to neutralize any residual acidic species.[2]
Step-by-Step Protocol:
-
Combine Methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃) (e.g., 10 mL per gram of starting material).[1]
-
Optionally, add a few drops of N,N-dimethylformamide (DMF) as a catalyst.[2]
-
Heat the mixture to reflux for 1.5 to 2 hours under a nitrogen atmosphere.[1][2]
-
After cooling, carefully and slowly pour the reaction mixture onto crushed ice.[1]
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or chloroform (e.g., 3 x 30 mL).[1][2]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2] The crude product can be recrystallized from toluene or ligroin to improve purity.[1][7]
Method 2: Esterification of 5-chloropyrazine-2-carboxylic acid
If the corresponding carboxylic acid is available, a standard esterification can be performed.
Reaction Scheme:
Caption: Synthesis via esterification of the carboxylic acid.
Causality and Experimental Insights:
-
Reagent Choice:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a very mild and efficient way to form methyl esters.[1] It reacts quickly at room temperature, and the only byproducts are nitrogen gas and the volatile tetramethylsilane. This method avoids harsh acidic or basic conditions.
-
Thionyl Chloride (SOCl₂) and Methanol: A classic method where the carboxylic acid is first converted to a more reactive acid chloride with SOCl₂, which then readily reacts with methanol. DMF can be used as a catalyst here as well.[1]
-
Step-by-Step Protocol (using TMS-diazomethane):
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]
-
Add a solution of trimethylsilyldiazomethane (2M in diethyl ether, 2 equivalents) dropwise. Vigorous bubbling (N₂ evolution) should be observed.[1]
-
Stir for 30 minutes at room temperature, monitoring by LCMS for completion.[1]
-
Concentrate the reaction mixture under reduced pressure to obtain the product, which is often pure enough for subsequent steps.[1]
Chemical Reactivity and Applications
The utility of Methyl 5-chloropyrazine-2-carboxylate stems from its two primary reactive sites: the chloro substituent and the methyl ester.
Hydrolysis
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using LiOH or NaOH).[8] This acid is itself a valuable building block for forming amides or other derivatives.[8]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols), making it a cornerstone in combinatorial chemistry and drug discovery programs.
Applications
This compound is a crucial intermediate in the synthesis of a range of bioactive molecules.[1]
-
Pharmaceuticals: It is a building block for various pharmaceutically active agents.[8] While specific drug names are often proprietary or found in patent literature, the pyrazine core is common in many therapeutic areas.
-
Agrochemicals: It serves as an intermediate for pesticides.[1]
-
Material Science: It has potential applications as a component in polymer stabilizers and antioxidants.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
| Hazard Category | Description |
| GHS Classification | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] |
| Pictogram | GHS07 (Exclamation Mark)[3][5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9][10] |
| Storage | Keep in a dark place, sealed in a dry, well-ventilated area at room temperature.[7][11] |
| Health Effects | Long-term exposure may cause headache, dizziness, and skin dryness.[1] |
Workflow for Safe Handling:
Caption: Recommended safe handling workflow.
Conclusion
Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1) is a versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis protocols make it a reliable building block for research and development. A thorough understanding of its reactivity, particularly at the chloro and ester positions, unlocks its full potential for creating diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this irritant compound.
References
-
ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Methyl-5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]
-
Chemdad. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- 3. Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-chloropyrazine-2-carboxylate(33332-25-1) 1H NMR [m.chemicalbook.com]
- 7. Methyl 5-chloropyrazine-2-carboxylate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. jocpr.com [jocpr.com]
- 9. 5-氯吡嗪-2-羧酸甲酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 33332-25-1|Methyl 5-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
